tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers
Description
CAS: 49562-28-9 Molecular Formula: C₁₁H₁₃NO₂ (as per , though discrepancies exist; see Notes) Molecular Weight: 360.84 g/mol ()
This compound features a cyclobutane core substituted with a formyl group (-CHO) at position 1 and a trimethylsilyl (TMS)-methyl group (-CH₂Si(CH₃)₃) at position 3. The tert-butyl carbamate (-NHCOO-t-Bu) moiety at the nitrogen enhances steric bulk and stability, making it a valuable building block in medicinal chemistry and peptide synthesis. As a mixture of diastereomers, stereochemical complexity arises from the cyclobutane ring’s non-planarity and substituent orientations. This mixture is critical in drug discovery, where diastereomers can exhibit distinct biological activities.
Properties
Molecular Formula |
C14H27NO3Si |
|---|---|
Molecular Weight |
285.45 g/mol |
IUPAC Name |
tert-butyl N-[1-formyl-3-(trimethylsilylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)18-12(17)15-14(10-16)7-11(8-14)9-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17) |
InChI Key |
OQUHEEWDRUQIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate is studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development and other biomedical research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Carbamates: Ring Size and Substituent Effects
Compound A : tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]Carbamate
CAS : 154737-89-0 | Molecular Weight : 229.30 g/mol | Structure : Cyclopentane with -OH and -NHCOO-t-Bu substituents ().
Compound B : tert-Butyl N-{[1-(Aminomethyl)-3-Fluorocyclobutyl]Methyl}Carbamate
CAS: 1237526-35-0 | Molecular Weight: 274.33 g/mol | Structure: Cyclobutane with fluorinated and aminomethyl substituents ().
| Parameter | Main Compound | Compound A | Compound B |
|---|---|---|---|
| Core Ring | Cyclobutane (strained) | Cyclopentane (less strained) | Cyclobutane (strained) |
| Substituents | -CHO, -CH₂Si(CH₃)₃ | -OH | -F, -CH₂NH₂ |
| Functional Group Reactivity | Formyl enables Schiff base formation | Hydroxy allows oxidation or conjugation | Fluorine enhances electronegativity; aminomethyl supports coupling |
The TMS group provides lipophilicity, while the formyl group offers a reactive handle absent in Compounds A and B.
Diastereomerism and Stereochemical Considerations
The main compound exists as a mixture of diastereomers , complicating purification but enabling broad screening for activity. In contrast, Compound A () is synthesized as an absolute stereoisomer (1S,3S or 1S,3R configurations), which simplifies characterization but limits diversity.
| Compound | Stereochemical Profile | Purification Challenge |
|---|---|---|
| Main Compound | Diastereomeric mixture | High (requires chromatography) |
| Compound A (CAS 154737-89-0) | Single diastereomer | Low |
Implications : Mixtures of diastereomers are advantageous in early-stage drug discovery for identifying active scaffolds, while resolved isomers (e.g., Compound A) are preferred for target-specific optimization.
Functional Group Impact on Physicochemical Properties
Trimethylsilyl vs. Hydroxy/Fluoro Substituents
- TMS Group : Increases molecular weight (360.84 g/mol vs. 229.30 g/mol for Compound A) and lipophilicity (logP ~3.5 estimated), enhancing membrane permeability.
- Hydroxy Group (Compound A) : Introduces hydrogen-bonding capability (logP ~1.2), improving solubility in polar solvents.
- Fluorine (Compound B) : Enhances metabolic stability and electronegativity, influencing binding interactions.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| tert-Butyl N-{1-Formyl-3-[(Trimethylsilyl)Methyl]Cyclobutyl}Carbamate (Mixture) | 49562-28-9 | C₁₁H₁₃NO₂* | 360.84 | -CHO, -CH₂Si(CH₃)₃, -NHCOO-t-Bu |
| tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]Carbamate | 154737-89-0 | C₁₀H₁₉NO₃ | 229.30 | -OH, -NHCOO-t-Bu |
| tert-Butyl N-{[1-(Aminomethyl)-3-Fluorocyclobutyl]Methyl}Carbamate | 1237526-35-0 | C₁₂H₂₂FN₂O₂ | 274.33 | -F, -CH₂NH₂, -NHCOO-t-Bu |
*Discrepancy noted: Molecular formula C₁₁H₁₃NO₂ (MW 191.23) in conflicts with the stated MW 360.84. The actual formula likely includes Si and additional carbons.
Table 2: Functional Group Reactivity
| Group | Reactivity | Applications |
|---|---|---|
| Formyl (-CHO) | Nucleophilic addition (e.g., with amines) | Synthesis of imines, hydrazones |
| Trimethylsilyl | Steric shielding; lipophilicity enhancement | Prodrug design; membrane penetration |
| Hydroxy (-OH) | Oxidation to ketones; conjugation (e.g., PEG) | Prodrug activation; solubility modulation |
| Fluorine (-F) | Electronegativity; metabolic stability | Bioisosteric replacement; binding affinity tuning |
Notes on Discrepancies
- lists conflicting molecular data for the main compound. The molecular formula C₁₁H₁₃NO₂ (MW 191.23) likely omits the trimethylsilyl group, suggesting a reporting error. The correct formula should include Si and additional carbons.
Biological Activity
tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate
- CAS Number : Not specified
- Molecular Formula : To be determined
- Molecular Weight : Not specified
The biological activity of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that compounds with similar structures exhibit enzyme inhibition properties, particularly affecting pathways related to cell signaling and metabolism.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
Antifungal Activity
A comparative study evaluated the antifungal efficacy of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate against common fungal strains. The disk diffusion method revealed that while the compound was effective, it showed slightly lower potency compared to established antifungal agents. This suggests a potential role as a secondary treatment option or in combination therapies .
Enzyme Interaction Studies
Research focused on the interaction of the compound with GSK3 demonstrated that it could modulate the activity of this enzyme, which is crucial in various signaling pathways associated with neurodegenerative diseases. The results indicated that structural modifications could enhance its inhibitory effects, making it a candidate for further optimization in drug design .
Lipophilicity and Drug Design
The lipophilicity of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate was assessed through log measurements. The findings suggested that modifications to the cyclobutyl structure could lead to improved solubility and absorption characteristics, which are critical for oral bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
